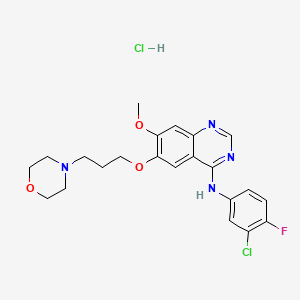

Gefitinib hydrochloride

概要

説明

Gefitinib hydrochloride is a small-molecule tyrosine kinase inhibitor used primarily in the treatment of non-small cell lung cancer (NSCLC). It selectively targets the epidermal growth factor receptor (EGFR) tyrosine kinase, which is often overexpressed in certain human carcinoma cells, such as lung and breast cancer cells . Marketed under the trade name Iressa, this compound has shown significant efficacy in patients with specific genetic mutations .

準備方法

Synthetic Routes and Reaction Conditions: Several synthetic routes for gefitinib hydrochloride have been described in the literature. One notable method involves a four-step synthesis starting from 2,4-dichloro-6,7-dimethoxy-quinazoline . The steps include:

Monodemethylation: of the dimethoxyquinazoline core using the ionic liquid trimethylammonium heptachlorodialuminate.

Nucleophilic aromatic substitution: with 3-chloro-4-fluoroaniline.

Deacetylation: to remove protective groups.

O-alkylation: to introduce the morpholinopropoxy group.

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods typically avoid hazardous reagents and employ milder reaction conditions to ensure safety and efficiency .

化学反応の分析

Route 2: Flow Chemistry Approach

-

Step 3 : Hydrolysis to generate the hydroxyquinazoline core .

-

Yield : 85.1% over three steps with a total residence time of 18.5 minutes .

Nucleophilic Aromatic Substitution (SNAr)

The quinazoline core undergoes SNAr at the 4-position with chloroaniline. The reaction proceeds via:

Transition States :

Demethylation

Regioselective demethylation of 6-methoxyquinazoline is achieved via:

-

Protonation of the methoxy group by acidic reagents (e.g., MsOH) .

-

Nucleophilic attack by carbanion intermediates (e.g., from BBr₃) .

Energy Diagram :

-

Reactant energy: -81.8 kcal/mol

-

Intermediate energy: -75.2 kcal/mol

Key Intermediates and Their Roles

Process Optimization Insights

| Parameter | Traditional Route | Flow Chemistry |

|---|---|---|

| Yield | Up to 83% | 85.1% |

| Reaction Time | Hours/days | Minutes |

| Purification | Chromatography | Simplified |

| Scalability | Limited | High |

Computational Analysis

Density Functional Theory (DFT) studies reveal:

-

Cyclization : Formation of the quinazoline core via condensation reactions .

-

Halogenation : Selective introduction of Cl/F substituents .

-

Energy Barriers : Transition states for SNAr (TS-1: -75.2 kcal/mol) and demethylation (TS-2: -78.4 kcal/mol) .

Challenges and Innovations

-

Demethylation Selectivity : Achieved via regioselective reagents like MsOH or BBr₃ .

-

Scalability : Continuous flow methods reduce reaction times and eliminate chromatography .

-

Computational Design : DFT-based energy diagrams guide reaction optimization .

Gefitinib hydrochloride synthesis exemplifies the interplay of traditional organic chemistry and modern process engineering. Computational tools and flow chemistry have significantly improved efficiency and scalability, while maintaining the structural integrity required for EGFR inhibition .

科学的研究の応用

Gefitinib is a tyrosine kinase inhibitor that is used as a first-line treatment for non-small cell lung carcinoma (NSCLC) with specific genetic mutations . It functions by inhibiting intracellular phosphorylation of tyrosine kinases associated with transmembrane cell surface receptors, including the epidermal growth factor receptor (EGFR-TK) .

Clinical Applications in NSCLC

Gefitinib is approved in several countries as a second-line and third-line treatment for NSCLC . Clinical trials have demonstrated the efficacy of gefitinib against lung cancer, as well as other cancer types including breast, prostate, colon, and cervix .

Combination Therapy

Combination therapy using gefitinib and various anticancer molecules of natural and synthetic origin has shown an improved anticancer profile . A study showed that the addition of anlotinib to gefitinib significantly reduced the risk of progression in treatment-naive, EGFR-mutated, advanced NSCLC patients . This combination conferred progression-free survival (PFS) benefits among multiple subgroups of NSCLC patients, especially those with brain metastasis, and showed an acceptable safety profile . Patients with EGFR exon 19 deletions (ex19del) treated with gefitinib plus anlotinib had a significantly greater benefit in PFS compared to gefitinib plus placebo (15.2 months vs. 12.2 months) . Similarly, patients with EGFR exon 21 L858R mutations also gained significant PFS benefit from gefitinib plus anlotinib compared to gefitinib plus placebo . Another study compared gefitinib plus chemotherapy to gefitinib alone in patients with untreated EGFR-mutated NSCLC . Gefitinib plus chemotherapy had a better intracranial objective response rate (85.0% vs 63.0%) and overall objective response rate (80.0% vs 64.2%) than gefitinib alone . The median overall survival (OS) was also significantly longer in the gefitinib plus chemotherapy group compared to the gefitinib group (35.0 vs 28.9 months) .

Gefitinib and the Immune Response

Gefitinib enhances the cytotoxicity of peripheral blood mononuclear cells (PBMCs) against NSCLC cells expressing mutated EGFR, but not in cells expressing wild-type EGFR . Gefitinib actively inhibits mutated EGFR, which induces B7H5 expression on the cell surface of NSCLC cells, thereby activating CD28H signaling in immune cells, followed by enhanced cytotoxicity against NSCLC .

Comparison to Erlotinib

Gefitinib has similar activity and toxicity compared with erlotinib, offering a valuable alternative for patients with NSCLC . A study showed that erlotinib and gefitinib had similar effectiveness, but gefitinib had a better safety profile compared to erlotinib .

Nanotechnology

The biopharmaceutical problems associated with gefitinib are addressed by the application of nanotechnology, which has shown significant advantages in making the drug more effective, safer, and more stable .

Safety and Tolerability

作用機序

ゲフィチニブ塩酸塩は、EGFRチロシンキナーゼのATP結合部位に結合することにより、EGFRチロシンキナーゼを阻害します。 この阻害は、EGFRのチロシン残基のリン酸化を阻止し、細胞増殖と生存を促進する下流シグナル伝達経路を遮断します 。 この化合物は、EGFRが過剰発現しているか、または変異している癌細胞で特に効果的です .

6. 類似化合物の比較

ゲフィチニブ塩酸塩は、エルロチニブやアファチニブなどの他のEGFRチロシンキナーゼ阻害剤と比較されることが多いです 。 これらの化合物はすべてEGFRを標的とするものの、ゲフィチニブ塩酸塩は、特定のEGFR変異に対する特異的な結合親和性と選択性でユニークです。 研究によると、ゲフィチニブ塩酸塩はエルロチニブと同様の有効性を持ちますが、安全性プロファイルが優れており、特定の患者集団に適しています .

類似化合物:

エルロチニブ: 第1世代EGFRチロシンキナーゼ阻害剤のもう1つ。

アファチニブ: EGFRへの不可逆的結合を示す、第2世代の阻害剤。

オシメルチニブ: T790M耐性変異に対して有効な、第3世代の阻害剤.

ゲフィチニブ塩酸塩のユニークな特性と標的型作用機序は、特にEGFR変異を伴うNSCLCなどの特定のがんの治療において、貴重な化合物となっています。

類似化合物との比較

Erlotinib: Another first-generation EGFR tyrosine kinase inhibitor.

Afatinib: A second-generation inhibitor with irreversible binding to EGFR.

Osimertinib: A third-generation inhibitor effective against T790M resistance mutations.

Gefitinib hydrochloride’s unique properties and targeted mechanism of action make it a valuable compound in the treatment of specific types of cancer, particularly NSCLC with EGFR mutations.

生物活性

Gefitinib hydrochloride is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, primarily utilized in the treatment of non-small cell lung cancer (NSCLC) harboring specific EGFR mutations. This article explores its biological activity, mechanisms of action, clinical efficacy, and relevant case studies.

Gefitinib functions by selectively binding to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting its phosphorylation and subsequent downstream signaling pathways that promote cell proliferation and survival. This inhibition is particularly significant in cancer cells where EGFR is overexpressed, leading to enhanced activation of anti-apoptotic pathways.

- Target : Epidermal Growth Factor Receptor (EGFR)

- Mechanism : Inhibition of EGFR phosphorylation

- Effect : Reduced malignant cell proliferation

Pharmacokinetics

Gefitinib is administered orally with a mean bioavailability of approximately 60%. It reaches peak plasma concentrations within 3 to 7 hours post-administration. The drug is extensively metabolized in the liver, primarily by cytochrome P450 3A4, and has a half-life of about 48 hours. Most of the drug is excreted via feces (86%), with minimal renal elimination.

| Parameter | Value |

|---|---|

| Bioavailability | ~60% |

| Peak Plasma Level | 3-7 hours |

| Half-Life | ~48 hours |

| Primary Metabolism | CYP3A4 |

| Excretion | 86% feces, <4% urine |

Enhanced Mitochondrial Function

Research indicates that gefitinib enhances mitochondrial function in NSCLC cells. A study demonstrated that gefitinib treatment increased succinate-tetrazolium reductase activity and mitochondrial membrane potential in HCC827 cells, which are sensitive to gefitinib due to their EGFR mutation status. This suggests that gefitinib may also play a role in protecting mitochondria during combination therapies with other anticancer agents like doxorubicin .

Clinical Efficacy

The clinical efficacy of gefitinib has been extensively studied. Notably, the NEJ002 trial showed that patients treated with gefitinib had a significantly longer progression-free survival (PFS) compared to those receiving standard chemotherapy (10.8 months vs. 5.4 months) . Furthermore, a real-world analysis involving 120 patients indicated an overall response rate (ORR) of 59.2% and disease control rate (DCR) of 95.8% after gefitinib treatment .

Case Studies

- NEJ002 Study : This phase III trial involved patients with advanced NSCLC and demonstrated that gefitinib provided superior PFS compared to carboplatin plus paclitaxel, reinforcing its role as a first-line therapy for EGFR-mutated NSCLC .

- Real-World Analysis : A prospective study found that in a cohort of 120 patients treated with gefitinib as first-line therapy, the median follow-up time was 15.5 months, showing promising outcomes consistent with clinical trial data .

Quality of Life Considerations

Quality of life (QoL) assessments from various studies indicate that patients receiving gefitinib experience a better QoL compared to those on traditional chemotherapy regimens. The NEJ002 study highlighted that QoL was maintained longer in patients treated with gefitinib, supporting its use as a standard first-line therapy despite similar overall survival outcomes between gefitinib and chemotherapy groups .

特性

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClFN4O3.ClH/c1-29-20-13-19-16(12-21(20)31-8-2-5-28-6-9-30-10-7-28)22(26-14-25-19)27-15-3-4-18(24)17(23)11-15;/h3-4,11-14H,2,5-10H2,1H3,(H,25,26,27);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUINXWLATMJDQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25Cl2FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10597850 | |

| Record name | N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184475-56-7, 184475-55-6 | |

| Record name | 4-Quinazolinamine, N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy]-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=184475-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gefitinib hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184475556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10597850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。